

Technical Guide: 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

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Compound of Interest

Compound Name: 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Cat. No.: B1292850

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CAS Number: 28033-08-1

This technical guide provides an in-depth overview of **3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester**, a key intermediate in pharmaceutical and chemical research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Core Chemical and Physical Data

3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester is a substituted pyridine derivative. The strategic placement of amino, bromo, and ethyl carboxylate groups on the pyridine ring makes it a versatile building block in organic synthesis.[\[1\]](#)

Property	Value
CAS Number	28033-08-1 [2] [3] [4]
Molecular Formula	C8H9BrN2O2 [5]
Molecular Weight	245.07 g/mol [5]
IUPAC Name	ethyl 3-amino-6-bromopyridine-2-carboxylate [5]
Boiling Point	362.1±37.0 °C at 760 mmHg
Density	1.6±0.1 g/cm3
Appearance	Solid

Experimental Protocols

A detailed experimental protocol for the synthesis of the analogous methyl ester is available and can be adapted for the synthesis of the ethyl ester.[\[6\]](#) The synthesis generally involves the bromination of an aminopyridine precursor.

Synthesis of 3-Amino-6-bromopyridine-2-carboxylic acid methyl ester (Adaptable for Ethyl Ester)

This two-step process involves the synthesis of the precursor followed by bromination.

Step 1: Synthesis of Methyl 3-aminopyridine-2-carboxylate

- This precursor can be synthesized through various established methods for pyridine ring formation or modification.

Step 2: Bromination

- **Dissolution:** Dissolve Methyl 3-aminopyridine-2-carboxylate (17 g, 111.8 mmol) in a solvent mixture of water (288 mL) and 2M sulfuric acid (58 mL). Stir at room temperature until complete dissolution.[\[6\]](#) To synthesize the ethyl ester, ethyl 3-aminopyridine-2-carboxylate would be used as the starting material.

- Bromine Addition: Slowly add a solution of bromine (5.76 mL, 111.8 mmol) in acetic acid (43 mL) dropwise to the reaction mixture.[6]
- Reaction: Continue stirring the reaction at room temperature for 4 hours after the addition of bromine is complete.[6]
- Work-up:
 - Adjust the pH of the reaction mixture to 6 with a 2N aqueous sodium hydroxide solution.[6]
 - Extract the aqueous phase twice with ethyl acetate.[6]
 - Combine the organic layers and dry over anhydrous sodium sulfate.[6]
 - Remove the solvent by evaporation under reduced pressure to obtain the crude product. [6]
- Purification: Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to afford the final product.[6]

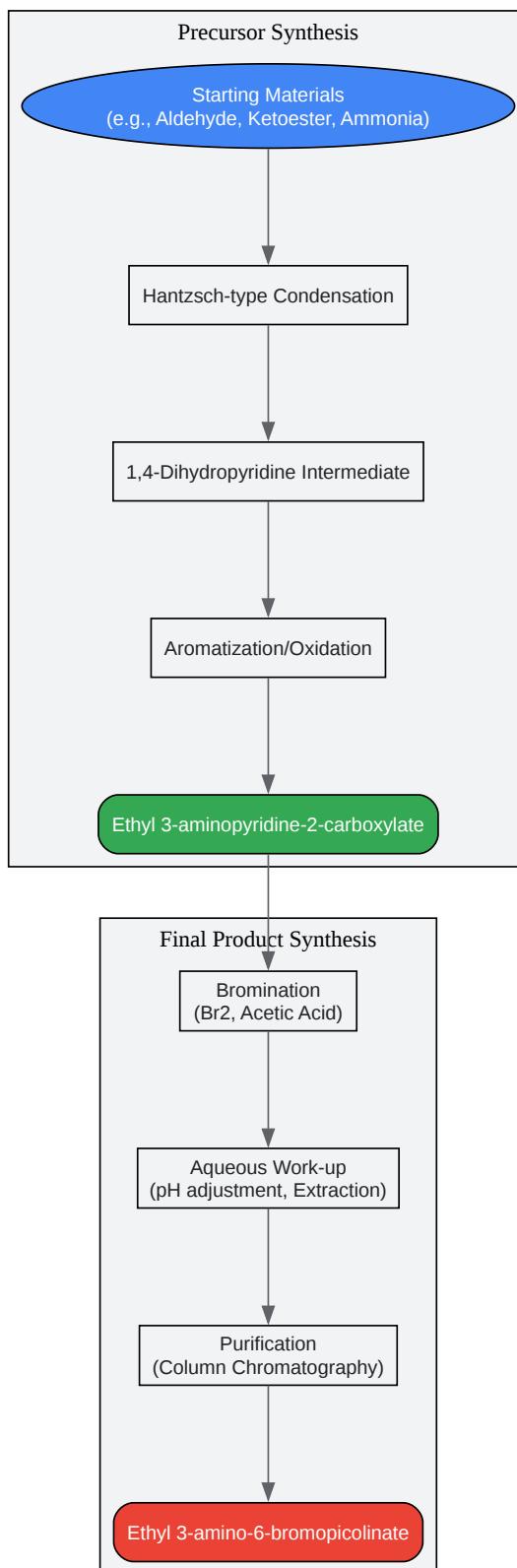
Applications in Research and Drug Development

Substituted pyridines are a cornerstone in modern medicinal chemistry due to their presence in a wide range of pharmaceuticals.[1] They are often used as scaffolds for the development of new therapeutic agents. **3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester**, with its multiple functional groups, serves as a versatile intermediate in the synthesis of more complex molecules, including kinase inhibitors and other biologically active compounds.[7][8][9][10][11]

The pyridine nucleus is a key component in numerous drugs, and its derivatives are actively researched for their potential as antibacterial, antiviral, anti-inflammatory, and anticancer agents.[5][12][13] The amino and bromo substituents on this particular ester provide reactive handles for further chemical modifications, such as cross-coupling reactions and amide bond formations, which are fundamental transformations in drug discovery.

Workflow and Synthesis Visualization

The following diagram illustrates a generalized synthetic workflow for the preparation of a substituted pyridine, which is applicable to the synthesis of **3-Amino-6-bromopyridine-2-**

carboxylic acid ethyl ester.[Click to download full resolution via product page](#)

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